![molecular formula C8H6N4 B13657218 3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a nitrile group at the 5-position and a methyl group at the 3-position further defines its chemical identity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carbonitrile with a suitable pyridine derivative under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes the formation of intermediate compounds, which are then cyclized to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various nucleophiles replacing the nitrile group.
科学研究应用
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用机制
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s bicyclic structure allows it to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
3-Methyl-1H-pyrazolo[3,4-b]quinoline: A compound with a quinoline ring fused to the pyrazole ring.
Uniqueness
3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 5-position and the methyl group at the 3-position allows for unique reactivity and interaction with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C8H6N4 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
3-methyl-2H-pyrazolo[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-5-7-2-6(3-9)10-4-8(7)12-11-5/h2,4H,1H3,(H,11,12) |
InChI 键 |
OEOQUCKCDLLSRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(N=CC2=NN1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


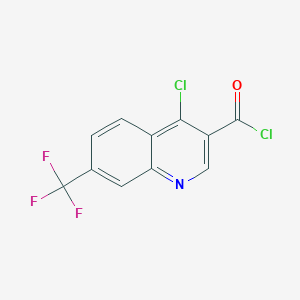
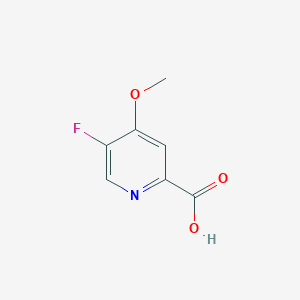
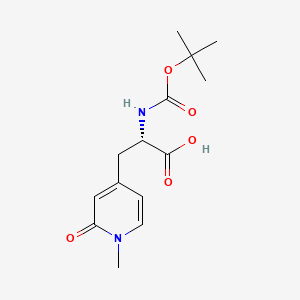
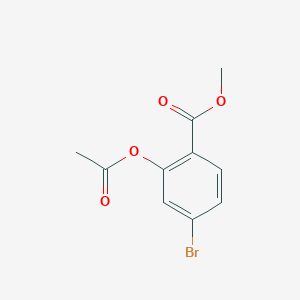
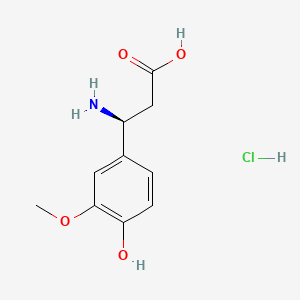

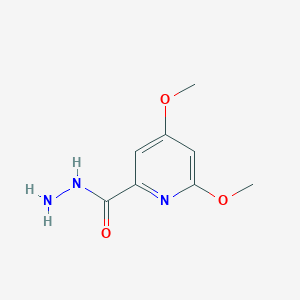
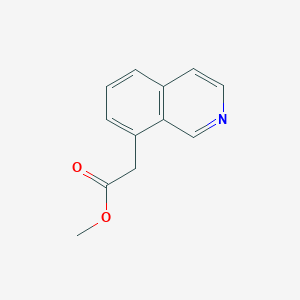
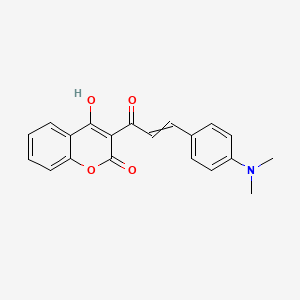
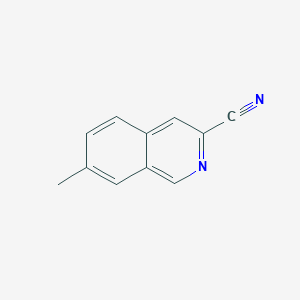
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
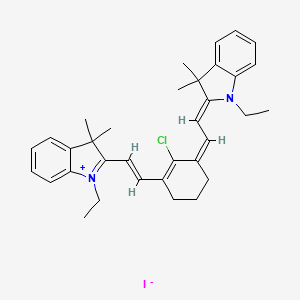
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
